molecular formula C16H17NO2S B14246969 N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 440084-65-1

N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B14246969
CAS No.: 440084-65-1
M. Wt: 287.4 g/mol
InChI Key: BAZYZRWEMZQHDU-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methylidene group and two methyl groups on the phenyl ring. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethylbenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product. The final product is purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are performed in polar solvents with or without catalysts.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted sulfonamides

Scientific Research Applications

N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial, anti-inflammatory, or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-Dimethylphenyl)methylidene]hydroxylamine
  • N-[(2,4-Dimethylphenyl)methylidene]-2,4-dimethylaniline
  • N-[(2,4-Dimethylphenyl)methylidene]-4-methoxybenzene-1-sulfonamide

Uniqueness

N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both methylidene and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

440084-65-1

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-12-5-8-16(9-6-12)20(18,19)17-11-15-7-4-13(2)10-14(15)3/h4-11H,1-3H3

InChI Key

BAZYZRWEMZQHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)C)C

Origin of Product

United States

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